molecular formula C11H12N2O B1380400 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one CAS No. 1425927-75-8

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Cat. No. B1380400
M. Wt: 188.23 g/mol
InChI Key: FSPMDZJWOCCHDG-UHFFFAOYSA-N
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Description

“6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” is a chemical compound with the molecular formula C11H12N2O. It has a molecular weight of 188.23 . This compound belongs to the class of organic compounds known as quinolines and derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,12H2,1-2H3 . This indicates the presence of a quinoline moiety in the structure. Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Scientific Research Applications

1. Preparation as Intermediates in Synthesis

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one and related compounds have been studied for their role as intermediates in various chemical syntheses. For instance, dihydroquinolines, including similar compounds, are important intermediates in the Doebner-Miller synthesis of quinolines, showcasing their utility in organic synthesis processes (Dauphinee & Forrest, 1978).

2. Role in Synthesis of Opioid Peptidomimetics

Compounds like 2',6'-dimethyl-l-tyrosine, which bear resemblance to the structure of 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one, are used in the development of synthetic opioid ligands. Such compounds have shown superior potency in opioid receptor types, highlighting their significance in medicinal chemistry (Bender et al., 2015).

3. Catalytic Activity in Synthesis of Nitrogen-containing Heterocycles

The efficiency of similar carbene compounds as ligands for transition metal-based catalysts is notable. For example, their use in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines allows for the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).

4. Antitumor and Antimicrobial Properties

Some studies have explored the potential antitumor and antimicrobial properties of compounds containing structures similar to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one. For instance, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized using a one-pot method, have exhibited moderate to high levels of antitumor activities (Fang et al., 2016).

5. Photophysical Properties and Molecular Logic Switches

The photophysical properties of amino-substituted compounds related to 6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one have been investigated, particularly in terms of solvatochromism, acidochromism, and electron transfer processes. These studies provide insights into the utility of such compounds in developing molecular logic switches (Uchacz et al., 2016).

6. Antioxidant Action

Research has also been conducted to understand the mechanism of antioxidant action of similar dihydroquinoline derivatives. These studies are significant in elucidating how such compounds react with alkylperoxyls, contributing to our understanding of their antioxidant properties (Taimr, 1994).

Future Directions

The future directions for “6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one” could involve further exploration of its potential pharmaceutical applications, given the interesting biological activities of quinoline derivatives .

properties

IUPAC Name

6-amino-1,3-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPMDZJWOCCHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)N)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,3-dimethyl-1,2-dihydroquinolin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
M Takahashi, HB Chong, S Zhang, MJ Lazarov… - bioRxiv, 2023 - biorxiv.org
Cysteine-focused chemical proteomic platforms have accelerated the clinical development of covalent inhibitors of a wide-range of targets in cancer. However, how different oncogenic …
Number of citations: 1 www.biorxiv.org

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